Cas no 898761-55-2 (3-(4-Bromophenyl)-3',4'-dimethylpropiophenone)

3-(4-Bromophenyl)-3',4'-dimethylpropiophenone is a brominated aromatic ketone derivative with a molecular structure featuring a propiophenone core substituted with a 4-bromophenyl group and dimethyl groups at the 3' and 4' positions. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its well-defined structure and reactivity make it valuable for cross-coupling reactions and further functionalization. The presence of the bromine atom enhances its utility in palladium-catalyzed transformations, such as Suzuki or Heck reactions. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-(4-Bromophenyl)-3',4'-dimethylpropiophenone structure
898761-55-2 structure
商品名:3-(4-Bromophenyl)-3',4'-dimethylpropiophenone
CAS番号:898761-55-2
MF:C17H17BrO
メガワット:317.220284223557
MDL:MFCD03843374
CID:4719069

3-(4-Bromophenyl)-3',4'-dimethylpropiophenone 化学的及び物理的性質

名前と識別子

    • 3-(4-bromophenyl)-3',4'-dimethylpropiophenone
    • 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
    • 3-(4-Bromophenyl)-3',4'-dimethylpropiophenone
    • MDL: MFCD03843374
    • インチ: 1S/C17H17BrO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3
    • InChIKey: MLNOIROVDWCITO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)CCC(C1C=CC(C)=C(C)C=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 294
  • トポロジー分子極性表面積: 17.1

3-(4-Bromophenyl)-3',4'-dimethylpropiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B099585-250mg
3-(4-Bromophenyl)-3',4'-dimethylpropiophenone
898761-55-2
250mg
$ 440.00 2022-06-07
Fluorochem
206119-5g
3-(4-bromophenyl)-3',4'-dimethylpropiophenone
898761-55-2 97%
5g
£2025.00 2022-03-01
Fluorochem
206119-2g
3-(4-bromophenyl)-3',4'-dimethylpropiophenone
898761-55-2 97%
2g
£1013.00 2022-03-01
abcr
AB366143-1g
3-(4-Bromophenyl)-3',4'-dimethylpropiophenone, 97%; .
898761-55-2 97%
1g
€932.90 2024-04-16
TRC
B099585-500mg
3-(4-Bromophenyl)-3',4'-dimethylpropiophenone
898761-55-2
500mg
$ 735.00 2022-06-07
abcr
AB366143-2g
3-(4-Bromophenyl)-3',4'-dimethylpropiophenone, 97%; .
898761-55-2 97%
2g
€1677.00 2024-04-16
abcr
AB366143-1 g
3-(4-Bromophenyl)-3',4'-dimethylpropiophenone; 97%
898761-55-2
1g
€685.20 2022-03-02
Fluorochem
206119-1g
3-(4-bromophenyl)-3',4'-dimethylpropiophenone
898761-55-2 97%
1g
£540.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658905-1g
3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
898761-55-2 98%
1g
¥4903.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658905-5g
3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
898761-55-2 98%
5g
¥17755.00 2024-04-26

3-(4-Bromophenyl)-3',4'-dimethylpropiophenone 関連文献

3-(4-Bromophenyl)-3',4'-dimethylpropiophenoneに関する追加情報

Comprehensive Overview of 3-(4-Bromophenyl)-3',4'-dimethylpropiophenone (CAS No. 898761-55-2): Properties, Applications, and Industry Insights

3-(4-Bromophenyl)-3',4'-dimethylpropiophenone (CAS No. 898761-55-2) is a specialized organic compound gaining attention in pharmaceutical and material science research. This brominated aromatic ketone derivative features a unique molecular structure combining a 4-bromophenyl group with a dimethyl-substituted propiophenone moiety, making it valuable for synthetic applications. Its molecular formula C17H17BrO and precise chemical structure contribute to its growing utility in advanced organic synthesis.

Recent studies highlight the compound's role as a key intermediate in developing pharmaceutical agents, particularly in creating targeted drug molecules. Researchers are exploring its potential in catalyst systems and polymer modification, aligning with current industry demands for sustainable chemistry solutions. The 4-bromo substitution enhances its reactivity in cross-coupling reactions, a hot topic in modern green chemistry applications.

From a technical perspective, 3-(4-Bromophenyl)-3',4'-dimethylpropiophenone demonstrates excellent thermal stability with a melting point range of 98-102°C, making it suitable for high-temperature reactions. Its solubility profile shows compatibility with common organic solvents like dichloromethane and ethyl acetate, though insoluble in water. These physicochemical properties are frequently searched by chemists optimizing reaction conditions.

Industry professionals often inquire about synthesis methods for this compound. The most common approach involves Friedel-Crafts acylation of 4-bromobenzene with 3,4-dimethylpropiophenone, followed by purification via column chromatography. Recent advancements in flow chemistry techniques have improved yields while reducing environmental impact—a significant concern in today's sustainable manufacturing landscape.

Analytical characterization of CAS 898761-55-2 typically includes HPLC analysis (purity >98%), 1H/13C NMR spectroscopy, and mass spectrometry. These quality control measures ensure batch consistency for research applications. The compound's UV-Vis absorption spectrum shows maximum absorbance at 280 nm, relevant for photochemical studies—an area gaining traction in renewable energy research.

Market trends indicate growing demand for brominated aromatic compounds like 3-(4-Bromophenyl)-3',4'-dimethylpropiophenone, driven by pharmaceutical R&D and advanced material science. Its structural versatility allows derivatization into various biologically active molecules, addressing current needs in drug discovery programs targeting neurological and metabolic disorders.

Storage and handling recommendations for this compound emphasize protection from moisture-sensitive conditions and storage at 2-8°C under inert atmosphere. These stability considerations are crucial for maintaining chemical integrity, a frequent concern among laboratory technicians searching for proper compound storage protocols.

Emerging applications include its use in developing liquid crystal materials and organic semiconductors, reflecting the compound's relevance in electronics innovation. The electron-withdrawing bromo group contributes to interesting electronic properties, making it valuable for optoelectronic device research—a trending topic in material science forums.

For researchers investigating structure-activity relationships, this compound serves as an excellent model for studying steric effects in aromatic systems. The dimethyl substitution pattern provides insights into conformational control in molecular design, addressing common queries about steric hindrance in organic synthesis.

Regulatory status information confirms this material is not classified under hazardous categories, though standard laboratory safety practices should always be followed. This clarification responds to frequent searches about chemical safety profiles and regulatory compliance in academic and industrial settings.

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